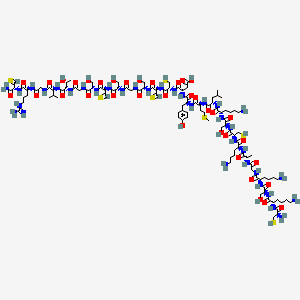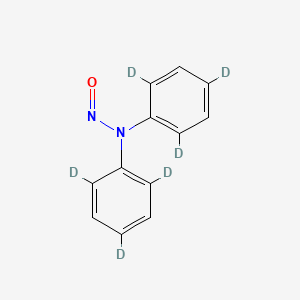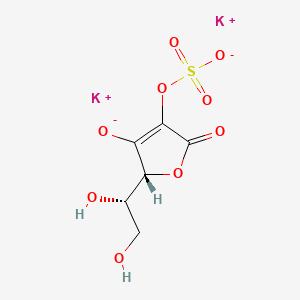
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt: is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of a nitrophenylsulfenyl group attached to the L-hydroxyproline moiety, with dicyclohexylammonium as the counterion. It is commonly used in organic synthesis and biochemical research due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt typically involves the following steps:
Protection of Hydroxyproline: The L-hydroxyproline is first protected to prevent unwanted reactions at the hydroxyl group.
Sulfenylation: The protected hydroxyproline is then reacted with 2-nitrophenylsulfenyl chloride in the presence of a base such as triethylamine. This step introduces the nitrophenylsulfenyl group to the hydroxyproline.
Deprotection: The protecting group is removed to yield the free N-(2-nitrophenylsulfenyl)-L-hydroxyproline.
Salt Formation: Finally, the compound is treated with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include precise control of temperature, reaction time, and the use of high-purity reagents.
化学反应分析
Types of Reactions
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group is possible under suitable conditions.
Substitution: The sulfenyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alcohols can react with the sulfenyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.
科学研究应用
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and the protection of amino acids.
Biology: The compound is employed in the study of enzyme mechanisms and protein structure due to its ability to modify amino acid residues.
Medicine: Research into potential therapeutic applications includes its use in drug design and development, particularly in the synthesis of peptide-based drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its reactivity and stability are advantageous.
作用机制
The mechanism by which N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt exerts its effects involves the modification of amino acid residues. The nitrophenylsulfenyl group can react with nucleophilic sites on proteins or peptides, leading to the formation of stable sulfenylated products. This modification can alter the activity, stability, or structure of the target molecules, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
- N-(2-Nitrophenylsulfenyl)-L-alanine (dicyclohexylammonium) salt
- N-(2-Nitrophenylsulfenyl)-L-phenylalanine (dicyclohexylammonium) salt
- N-(2-Nitrophenylsulfenyl)-L-isoleucine (dicyclohexylammonium) salt
Uniqueness
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt is unique due to the presence of the hydroxyproline moiety, which imparts distinct structural and reactive properties compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic and biochemical applications where hydroxyproline’s properties are advantageous.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.
属性
CAS 编号 |
7675-54-9 |
|---|---|
分子式 |
C23H35N3O5S |
分子量 |
465.6 g/mol |
IUPAC 名称 |
N-cyclohexylcyclohexanamine;(2S,4R)-4-hydroxy-1-(2-nitrophenyl)sulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H23N.C11H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;14-7-5-9(11(15)16)12(6-7)19-10-4-2-1-3-8(10)13(17)18/h11-13H,1-10H2;1-4,7,9,14H,5-6H2,(H,15,16)/t;7-,9+/m.1/s1 |
InChI 键 |
APVXEQLZSRIUHG-ZBPXGVACSA-N |
SMILES |
C1CCC(CC1)NC2CCCCC2.C1C(CN(C1C(=O)O)SC2=CC=CC=C2[N+](=O)[O-])O |
手性 SMILES |
C1CCC(CC1)NC2CCCCC2.C1[C@H](CN([C@@H]1C(=O)O)SC2=CC=CC=C2[N+](=O)[O-])O |
规范 SMILES |
C1CCC(CC1)NC2CCCCC2.C1C(CN(C1C(=O)O)SC2=CC=CC=C2[N+](=O)[O-])O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-([1,1'-Biphenyl]-4-yl)-10-(naphthalen-2-yl)anthracene](/img/structure/B1602597.png)


![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate](/img/structure/B1602600.png)










